8-isopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine
Description
8-Isopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry due to its resemblance to nucleic acid bases and versatility in targeting kinases and other enzymes . The molecule contains five diversity centers (C2, C4, C5, C6, and N8), with critical substitutions at C4 (piperidin-1-yl) and N8 (isopropyl) (Figure 1). These substituents modulate steric, electronic, and pharmacokinetic properties, influencing binding affinity and selectivity toward biological targets such as tyrosine kinases .
Properties
IUPAC Name |
4-piperidin-1-yl-8-propan-2-ylpyrido[2,3-d]pyrimidin-7-imine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5/c1-11(2)20-13(16)7-6-12-14(17-10-18-15(12)20)19-8-4-3-5-9-19/h6-7,10-11,16H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFBVEREAGOSAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=N)C=CC2=C1N=CN=C2N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-isopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids, and the temperature and solvent choice are crucial for achieving high yields.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes. The process involves careful monitoring of reaction parameters to ensure consistency and quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as the imine and pyridine rings makes it amenable to these transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield a variety of products, depending on the conditions and reagents used. For example, oxidation may produce corresponding carboxylic acids or ketones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Scientific Applications of 8-isopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine
8-isopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidin-7(8H)-imines, known for their diverse chemical and biological properties. This compound's unique structure and properties make it valuable in various fields, including chemistry, biology, medicine, and industry.
Chemistry
In chemistry, 8-isopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine serves as a versatile intermediate in synthesizing more complex molecules. Its reactivity allows for the construction of diverse chemical structures, making it valuable in organic synthesis. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, due to the presence of functional groups such as the imine and pyridine rings.
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
- Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Biology
Biologically, 8-isopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine has shown potential in various biological assays. It may exhibit activities such as enzyme inhibition or receptor binding, which can be explored for therapeutic purposes. Pyrido[2,3-d]pyrimidine derivatives exhibit anticancer properties, inducing apoptosis in cancer cells by activating caspases and disrupting cell cycle progression. They can inhibit cell proliferation in cancer cell lines through mechanisms involving caspase activation and cell cycle arrest. Additionally, the compound has antimicrobial activity, showing efficacy against a range of pathogens and inhibiting bacterial growth, even against resistant strains.
Medicine
In the medical field, this compound could be investigated for its pharmacological properties. Its structural features may make it a candidate for drug development, particularly in areas such as cancer treatment or neurodegenerative diseases. Compounds in this class have been studied for their ability to inhibit dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism and a target for antiparasitic therapies.
Industry
Industrially, 8-isopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine can be used in the production of advanced materials or as a building block for agrochemicals. Its unique properties may contribute to developing new products with enhanced performance.
Mechanism of Action
The mechanism by which 8-isopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine exerts its effects depends on its molecular targets and pathways. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate interaction. The specific pathways involved would vary based on the biological context and the compound's interactions with cellular components.
Comparison with Similar Compounds
Key Findings :
- Piperidine vs. Piperazine/Pyrrolidine: Piperazine-containing FRAX486 exhibits sub-nanomolar activity against PAK1 due to enhanced hydrogen bonding with catalytic lysine residues .
- Amino vs.
Substituent Variations at the N8 Position
The N8 alkyl group influences steric bulk and metabolic stability:
Key Findings :
- Isopropyl vs. Cyclopentyl : Palbociclib’s cyclopentyl group enhances CDK4/6 selectivity but reduces solubility . The isopropyl group in the target compound may balance selectivity and solubility.
- Hydrophilic Substituents : 8-(2-Hydroxyethyl) derivatives show improved aqueous solubility, critical for oral bioavailability .
Biological Activity
The compound 8-isopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Anticancer Activity
Research indicates that pyrido[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. Specifically, studies have shown that compounds similar to 8-isopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine can induce apoptosis in cancer cells by activating caspases and disrupting cell cycle progression. For instance, a study highlighted the ability of related compounds to inhibit cell proliferation in various cancer cell lines, including MV4-11 cells, through mechanisms involving caspase activation and cell cycle arrest .
Antimicrobial Properties
The compound has also been noted for its antimicrobial activity. Pyrido[2,3-d]pyrimidines have shown efficacy against a range of pathogens. In particular, derivatives have been identified as potent inhibitors of bacterial growth and have demonstrated effectiveness against resistant strains .
Enzyme Inhibition
One of the notable biological activities of 8-isopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine is its potential as an enzyme inhibitor. Compounds in this class have been studied for their ability to inhibit dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism and a target for antiparasitic therapies . This inhibition is particularly relevant for developing treatments against parasitic diseases.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Gudmundsson et al. (2009) | Anticancer | Identified novel derivatives with significant cytotoxicity against TK-10 and HT-29 cell lines. |
| Sevsek et al. (2017) | Enzyme Inhibition | Demonstrated that imidazopyridine derivatives had low nanomolar activity against HIV, suggesting similar potential for pyrido[2,3-d]pyrimidines. |
| Lang et al. (2016) | Antimicrobial | Found several pyrido[2,3-d]pyrimidine derivatives effective against various bacterial strains. |
The mechanisms through which 8-isopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine exerts its biological effects are multifaceted:
- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
- Enzyme Inhibition : Competitive inhibition of key enzymes such as DHFR and protein kinases involved in cell signaling pathways.
- Antimicrobial Activity : Disruption of bacterial cell wall synthesis or function.
Q & A
Basic: What are the standard synthetic protocols for 8-isopropyl-substituted pyrido[2,3-d]pyrimidin-7(8H)-one derivatives?
A common approach involves formylation and cyclization of 2-aminopyridone precursors. For example, reacting 2-aminopyridone derivatives with 85% formic acid/Ac₂O generates intermediate formamides, which cyclize to yield pyridopyrimidine scaffolds. Subsequent substitution at the 4-position with piperidine and isopropyl groups can be achieved via nucleophilic displacement or palladium-catalyzed coupling . Modifications at the 8-position (e.g., isopropyl) often require alkylation of the pyridone nitrogen using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
Advanced: How do structural modifications at the C-4 and C-8 positions impact kinase selectivity (e.g., CDK4/6 vs. FGFR)?
Replacing the C-4 substituent (e.g., piperidin-1-yl) with bulkier or charged groups (e.g., acryloylpiperazine) can shift selectivity toward FGFR inhibition by engaging covalent interactions with cysteine residues in the FGFR ATP-binding pocket . At the C-8 position , isopropyl groups enhance CDK4/6 selectivity by optimizing hydrophobic interactions with the kinase’s hinge region, as demonstrated in CDK4 inhibitors like Compound 14 (IC₅₀ = 4 nM for CDK4 vs. 51 nM for FGFR1) . Computational docking and free-energy perturbation (FEP) simulations are recommended to predict selectivity trends .
Basic: What spectroscopic methods validate the structural integrity of this compound?
- ¹H/¹³C NMR : Key signals include the imine proton (δ ~8.7 ppm, singlet) and piperidine methylene protons (δ ~2.8–3.2 ppm, multiplet). The isopropyl group typically shows a septet (δ ~3.5 ppm) and doublet (δ ~1.3 ppm) .
- HRMS : Exact mass analysis confirms the molecular formula (e.g., C₁₈H₂₄N₅O requires m/z 358.1429 [M+H]⁺). Discrepancies >2 ppm indicate impurities .
- HPLC : Purity ≥95% at UV 280 nm is standard for pharmacological studies .
Advanced: How can conflicting IC₅₀ values in kinase assays be resolved?
Discrepancies often arise from assay conditions (e.g., ATP concentration, enzyme isoforms). For example:
- ATP concentration : High ATP (1 mM) reduces apparent potency of competitive inhibitors. Use Kₐₜₜ (kinetic ATP ) for normalization .
- Isoform variability : FGFR4 vs. FGFR1 may show divergent inhibition due to structural differences in the P-loop. Validate with isoform-specific cellular assays (e.g., Ba/F3 cell proliferation) .
- Covalent vs. reversible binding : Time-dependent inhibition (e.g., FGFR covalent inhibitors) requires pre-incubation steps to avoid underestimation of potency .
Basic: What are the recommended purification techniques for intermediates in the synthesis?
- Flash chromatography : Use silica gel with gradients of DCM/MeOH (95:5 to 85:15) for polar intermediates .
- Recrystallization : Ethanol/water mixtures (7:3) are effective for pyrido[2,3-d]pyrimidinone cores due to their low solubility in polar solvents .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities (e.g., regioisomers) .
Advanced: What strategies optimize bioavailability in pyrido[2,3-d]pyrimidinone-based inhibitors?
- LogP reduction : Introduce polar groups (e.g., 4-aminobutyl at C-8) to lower cLogP from >3 to <2, improving solubility. This modification increased oral bioavailability in MST3/4 inhibitors by 40% .
- Metabolic stability : Replace labile substituents (e.g., methylthio at C-2) with fluorine or cyclopropyl groups to block CYP450 oxidation .
- Salt formation : Hydrochloride salts (e.g., R1487 HCl) enhance aqueous solubility while maintaining kinase affinity .
Basic: How is the imine tautomer stabilized in pyrido[2,3-d]pyrimidin-7(8H)-imine derivatives?
The imine tautomer is stabilized by conjugation with the pyridine ring and steric hindrance from the 8-isopropyl group, which prevents keto-enol tautomerization. X-ray crystallography of analogs (e.g., PRN1371) confirms planar geometry and intramolecular hydrogen bonding between N-7 and adjacent substituents .
Advanced: What computational methods predict binding modes to kinase targets?
- Molecular docking : Use Schrödinger’s Glide or AutoDock Vina with crystal structures (e.g., CDK6 PDB: 5L2S) to model inhibitor interactions .
- Molecular dynamics (MD) : Desmond simulations (100 ns) assess stability of salt bridges (e.g., Asp174 in MST3) and hydrophobic packing .
- Free-energy calculations : FEP or MM-GBSA quantify ΔΔG for substituent modifications, guiding SAR optimization .
Basic: What are common side reactions during N-alkylation at the 8-position?
- Over-alkylation : Excess alkylating agent (e.g., isopropyl bromide) leads to quaternary ammonium salts. Mitigate by using stoichiometric reagents and low temperatures (0–5°C) .
- Ring-opening : Strong bases (e.g., NaH) may hydrolyze the pyrimidinone ring. Substitute with milder bases like K₂CO₃ .
Advanced: How do solvent effects influence cyclization efficiency in pyrido[2,3-d]pyrimidinone synthesis?
Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states during cyclization, improving yields from 50% to >80%. Microwave-assisted synthesis (150°C, 30 min) further accelerates reaction kinetics compared to conventional heating .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
